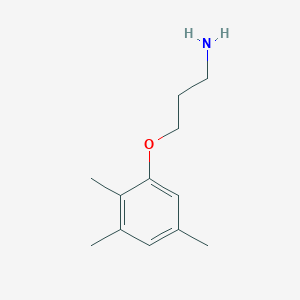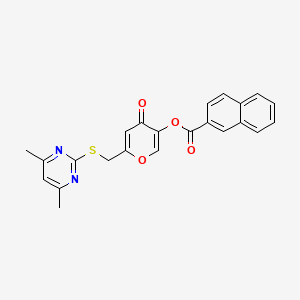![molecular formula C11H11ClN2O2 B2582594 Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-02-8](/img/structure/B2582594.png)
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is related to the compound ethyl 2-(8-chloroimidazo[1,2-a]pyridin-2-yl)acetate .
Molecular Structure Analysis
The InChI code for a similar compound, ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate, is 1S/C16H13ClN2O2/c1-2-21-16(20)13-6-4-3-5-12(13)14-10-19-9-11(17)7-8-15(19)18-14/h3-10H,2H2,1H3 . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The molecular weight of a similar compound, ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate, is 300.74 .Aplicaciones Científicas De Investigación
Chemistry and Properties of Heterocyclic Compounds
Research on compounds containing heterocyclic elements like imidazo[1,2-a]pyridine focuses on their chemical properties and applications across different branches of chemistry. These compounds are known for their versatility as ligands in forming complex compounds, exhibiting significant biological, electrochemical, and spectroscopic properties. The review by Boča, Jameson, and Linert (2011) highlights the preparation, properties, and potential interests in exploring unknown analogues of such compounds, suggesting a pathway for investigating Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate's applications in material science, catalysis, and biological activity (Boča, Jameson, & Linert, 2011).
Ionic Liquids and Solvent Applications
The development of ionic liquids based on imidazolium compounds, such as 1-ethyl-3-methylimidazolium acetate, highlights their potential in dissolving biopolymers and their suitability for industrial use. Ostadjoo et al. (2018) discuss the urgent need for comprehensive toxicity assessments of these ionic liquids before large-scale application, indicating the importance of environmental and health safety evaluations in the development of new chemicals, including this compound (Ostadjoo et al., 2018).
Synthesis and Application in Pharmaceuticals
Compounds with structures similar to this compound, such as clopidogrel, demonstrate the potential for pharmaceutical applications. The synthesis methods and pharmaceutical relevance of clopidogrel, as reviewed by Saeed et al. (2017), underscore the importance of exploring efficient synthetic pathways and understanding the biological activity of heterocyclic compounds for therapeutic uses (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Environmental Impact and Sustainability
The research on Ethanol-Ethyl Acetate systems as Liquid Organic Hydrogen Carriers (LOHC) by Santacesaria et al. (2023) demonstrates the potential for renewable and environmentally benign chemical processes. This suggests a broader implication for this compound in contributing to sustainable chemical processes and environmental conservation efforts (Santacesaria, Tesser, Fulignati, & Raspolli Galletti, 2023).
Propiedades
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTURCHIBDOZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)



![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)


![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)


![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
